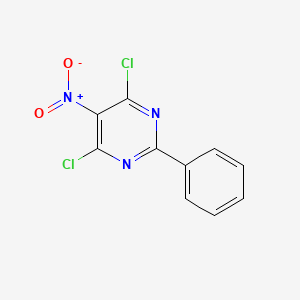

4,6-Dichloro-5-nitro-2-phenylpyrimidine

描述

Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis

The pyrimidine ring system is a cornerstone of heterocyclic chemistry, exhibiting profound importance in both biological systems and synthetic applications. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), the pyrimidine scaffold is integral to the structure of DNA and RNA. wikipedia.org This inherent biological relevance has driven extensive research into pyrimidine derivatives, revealing their vast therapeutic potential. nih.gov Consequently, the pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, frequently incorporated into the structure of therapeutic agents. nih.gov

In modern organic synthesis, pyrimidine derivatives serve as versatile building blocks for the construction of more complex molecules. Their applications span a wide range of fields, from pharmaceuticals to materials science. A multitude of approved drugs for various diseases, including cancer and viral infections, feature a pyrimidine core, underscoring its significance in drug discovery and development. nih.gov The ability to readily functionalize the pyrimidine ring allows chemists to fine-tune the electronic and steric properties of molecules to achieve desired biological activities.

Contextualizing 4,6-Dichloro-5-nitro-2-phenylpyrimidine within Halogenated and Nitrated Pyrimidine Chemistry

The compound this compound belongs to a class of highly activated pyrimidine derivatives. The chemical behavior of this molecule is dictated by the interplay of its substituents: two chlorine atoms, a nitro group, and a phenyl group.

Halogenated Pyrimidines: The presence of chlorine atoms at the C4 and C6 positions is particularly significant. The pyrimidine ring is inherently electron-deficient, and the electronegative chlorine atoms further decrease electron density at these positions. wikipedia.org This electronic deficiency makes the 4 and 6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). acs.orgstackexchange.com The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 >> C5. acs.org Chlorine atoms at these positions act as excellent leaving groups, allowing for their displacement by a wide variety of nucleophiles (such as amines, alcohols, and thiols) to create diverse libraries of substituted pyrimidines. researchgate.netmdpi.com

Nitrated Pyrimidines: The nitro group (-NO₂) at the C5 position profoundly influences the reactivity of the ring. As a powerful electron-withdrawing group, it significantly activates the pyrimidine nucleus towards nucleophilic attack. libretexts.org By withdrawing electron density, the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction, thereby facilitating the displacement of the adjacent chlorine atoms. libretexts.org Electrophilic substitution on the pyrimidine ring is generally difficult but is most feasible at the C5 position; however, the presence of the nitro group at this position effectively precludes further electrophilic reactions. wikipedia.org

The 2-Phenyl Group: The phenyl substituent at the C2 position adds steric bulk and can influence the electronic properties of the pyrimidine ring through resonance and inductive effects. Its presence can modulate the reactivity of the chloro substituents and provides a site for further functionalization if desired.

The combination of these features makes this compound a highly reactive and versatile electrophile, poised for synthetic transformations.

Table 1: Influence of Substituents on the Reactivity of the Pyrimidine Ring

| Substituent | Position | Effect on Reactivity | Primary Reaction Type |

| Chloro (-Cl) | 4 and 6 | Activates ring for nucleophilic attack; acts as a good leaving group. | Nucleophilic Aromatic Substitution (SNAr) |

| Nitro (-NO₂) | 5 | Strongly activates the ring towards nucleophilic attack by stabilizing the reaction intermediate. | Activator for Nucleophilic Substitution |

| Phenyl (-C₆H₅) | 2 | Influences electronic properties and provides steric bulk. | Modulator of Reactivity |

Research Rationale and Scope for Academic Inquiry

The specific structure of this compound suggests a significant potential as a chemical intermediate for academic and industrial research. The rationale for its investigation is built upon its expected reactivity, making it a valuable precursor for novel, highly substituted pyrimidine derivatives.

Research Rationale:

Access to Diverse Chemical Libraries: The two reactive chloro groups offer opportunities for sequential and selective substitution reactions. This allows for the controlled introduction of different functional groups at the C4 and C6 positions, leading to the synthesis of complex, unsymmetrical pyrimidine derivatives.

Scaffold for Biologically Active Molecules: Given the prevalence of the pyrimidine core in pharmaceuticals, this compound serves as an excellent starting point for developing new potential therapeutic agents. The phenyl group and the functionalities introduced by displacing the chlorides can be tailored to interact with specific biological targets. nih.gov

Mechanistic Studies: The highly activated nature of the substrate makes it an interesting candidate for mechanistic studies of nucleophilic aromatic substitution reactions. Investigating the regioselectivity and kinetics of its reactions with various nucleophiles can provide deeper insights into the principles governing reactivity in electron-deficient heterocyclic systems.

Scope for Academic Inquiry: The primary focus of academic inquiry into this compound would involve exploring its synthetic utility. Key research areas would include:

Synthesis and Optimization: Developing an efficient and high-yield synthesis for the title compound itself.

Nucleophilic Substitution Reactions: A systematic investigation of its reactions with a broad range of nucleophiles (O-, N-, S-, and C-based) to understand its reactivity profile. masterorganicchemistry.comresearchgate.net

Regioselectivity Studies: Examining the conditions required to achieve selective monosubstitution at either the C4 or C6 position versus disubstitution.

Post-Substitution Modifications: Exploring transformations of the nitro group (e.g., reduction to an amino group) to introduce further diversity and create compounds with different electronic properties.

Table 2: Potential Research Directions for this compound

| Research Area | Objective | Potential Outcome |

| Synthetic Utility | To establish the compound as a versatile building block. | Creation of novel pyrimidine derivatives. |

| Medicinal Chemistry | To synthesize new compounds with potential therapeutic value. | Discovery of new drug leads. |

| Reaction Mechanism | To understand the factors governing its reactivity. | Deeper understanding of SNAr on pyrimidines. |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

68921-91-5 |

|---|---|

分子式 |

C10H5Cl2N3O2 |

分子量 |

270.07 g/mol |

IUPAC 名称 |

4,6-dichloro-5-nitro-2-phenylpyrimidine |

InChI |

InChI=1S/C10H5Cl2N3O2/c11-8-7(15(16)17)9(12)14-10(13-8)6-4-2-1-3-5-6/h1-5H |

InChI 键 |

SDWYUIVXOJWKKA-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=N2)Cl)[N+](=O)[O-])Cl |

产品来源 |

United States |

Ii. Synthetic Methodologies for 4,6 Dichloro 5 Nitro 2 Phenylpyrimidine

Strategies for Pyrimidine (B1678525) Ring Construction

The formation of the fundamental pyrimidine structure is the initial and most critical phase of the synthesis. This is generally accomplished through cyclocondensation reactions that bring together smaller, acyclic precursors to form the heterocyclic core.

The most prevalent method for constructing the 2-phenylpyrimidine (B3000279) skeleton is the Pinner synthesis, a type of cyclocondensation reaction. This approach involves the reaction of a 1,3-dicarbonyl compound, or a functional equivalent, with an amidine. wikipedia.org To incorporate the phenyl group at the C-2 position, benzamidine (B55565) is used as the amidine component. The other precursor is typically a malonic acid derivative, such as diethyl malonate or dimethyl malonate. google.com

The direct product of the cyclocondensation between a malonate and benzamidine is 2-phenyl-4,6-dihydroxypyrimidine. google.com This dihydroxy derivative is a key precursor in the most common synthetic route to the target compound. google.com Its synthesis involves adding sodium methoxide (B1231860) to a solvent like methanol (B129727) under cooled conditions, followed by the addition of dimethyl malonate and acetamidine (B91507) hydrochloride (as an analogue for benzamidine hydrochloride). google.com The mixture is then warmed and allowed to react for several hours. After the reaction, the solvent is removed, and the product is precipitated by adjusting the pH. google.com

This 4,6-dihydroxy precursor is essential because the hydroxyl groups at the C-4 and C-6 positions can be readily substituted in a subsequent step to introduce the required chloro atoms. Furthermore, the electron-donating nature of these hydroxyl groups activates the C-5 position of the pyrimidine ring, making it susceptible to electrophilic substitution, specifically nitration. nih.gov

Introduction and Functionalization of Key Substituents

Once the 2-phenyl-4,6-dihydroxypyrimidine core is established, the focus shifts to the precise introduction of the nitro group at the C-5 position and the conversion of the hydroxyl groups to chloro groups at the C-4 and C-6 positions.

The introduction of a nitro group at the C-5 position is a critical step, typically performed on the 2-phenyl-4,6-dihydroxypyrimidine intermediate. This electrophilic aromatic substitution is facilitated by the activating effect of the two hydroxyl groups on the ring. The standard procedure involves treating the dihydroxy precursor with a nitrating agent. google.com

A common method uses a mixture of concentrated sulfuric acid and fuming nitric acid. google.comgoogle.com The 2-phenyl-4,6-dihydroxypyrimidine is added to the acid mixture at a controlled, low temperature (e.g., below 30 °C). The reaction is then stirred at a slightly elevated temperature (e.g., 40–50 °C) for one to two hours. google.com Upon completion, the reaction mixture is poured onto ice, causing the product, 2-phenyl-5-nitro-4,6-dihydroxypyrimidine, to precipitate as a solid which can then be collected by filtration. google.com

| Starting Material | Nitrating Agent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 2-substituted-4,6-dihydroxypyrimidine | Sulfuric acid, Fuming nitric acid | <30 °C initially, then 40-50 °C for 1-2h | 2-substituted-5-nitro-4,6-dihydroxypyrimidine | google.com |

| 4,6-dyhydroxy-2-(propylthio)pyrimidine | Fuming nitric acid in glacial acetic acid | Not specified | 4,6-dyhydroxy-5-nitro-2-(propylthio)pyrimidine | google.com |

| 4,6-dihydro-2-methyl-pyrimidine | Nitric acid, Trichloroacetic acid, Acetic acid | Not specified | 4,6-dihydro-2-methyl-5-nitropyrimidine | asianpubs.org |

The final step in the synthesis is the conversion of the hydroxyl groups at the C-4 and C-6 positions of the 2-phenyl-5-nitro-4,6-dihydroxypyrimidine intermediate into chloro groups. This transformation is a nucleophilic substitution reaction and is typically achieved using a strong chlorinating agent. nih.gov

Phosphorus oxychloride (POCl₃) is the most widely used reagent for this purpose. google.comasianpubs.orgnih.gov The reaction is often performed by heating the nitro-dihydroxypyrimidine intermediate in an excess of POCl₃, which can also serve as the solvent. nih.gov To facilitate the reaction, a tertiary amine base such as N,N-dimethylaniline or pyridine (B92270), or a quaternary ammonium (B1175870) salt like triethylamine (B128534) hydrochloride, is frequently added as a catalyst. google.comnih.gov The mixture is heated to reflux until the starting material is consumed. After the reaction, the excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully quenched with ice water to precipitate the final product, 4,6-dichloro-5-nitro-2-phenylpyrimidine. google.com Other chlorinating agents, such as phosgene (B1210022) or thionyl chloride, have also been employed for similar transformations on pyrimidine rings. justia.comgoogle.com

| Chlorinating Agent | Catalyst/Additive | Typical Conditions | Reference |

|---|---|---|---|

| Phosphorus oxychloride (POCl₃) | N,N-dimethylaniline, Triethylamine hydrochloride | Reflux | google.com |

| Phosphorus oxychloride (POCl₃) | Pyridine | Heat to 140 °C | nih.gov |

| Phosgene (COCl₂) | Quaternary ammonium salts | Solvent or neat | justia.com |

| Thionyl chloride (SOCl₂) | N,N-dimethylaniline | Thionyl chloride as solvent | google.com |

| Phosphorus oxychloride (POCl₃) / PCl₃ | Chlorine gas | Heat to 60-110 °C | google.com |

This strategy is highly advantageous as it avoids the need for a separate, and often more complex, C-H activation or cross-coupling reaction on a pre-formed pyrimidine ring to introduce the phenyl group. While methods exist for the C-2 functionalization of pyrimidines, incorporating the substituent via the initial cyclocondensation is the most direct and common route for synthesizing 2-phenylpyrimidine derivatives. researchgate.netnih.gov

Multi-step Synthetic Pathways to this compound

Sequential Functionalization Approaches

The most common pathway for the synthesis of this compound involves a three-step sequential functionalization:

Cyclization: The synthesis commences with the construction of the pyrimidine ring. This is typically achieved through the condensation of benzamidine hydrochloride with a malonic ester, such as diethyl malonate, in the presence of a base like sodium methoxide. This reaction forms the foundational 2-phenyl-4,6-dihydroxypyrimidine structure.

Nitration: The second step involves the electrophilic substitution of a nitro group onto the 5-position of the pyrimidine ring. This is a crucial step that introduces the desired nitro functionality. The nitration is generally carried out using a mixture of nitric acid and sulfuric acid. The highly activated nature of the dihydroxypyrimidine ring facilitates this reaction.

Chlorination: In the final step, the hydroxyl groups at the 4- and 6-positions are replaced with chlorine atoms. This transformation is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃). This step yields the target compound, this compound. A similar chlorination of 2-amino-5-phenylpyrimidine-4,6-diol (B1273251) has been reported to proceed with a yield of 71%.

This sequential approach is advantageous as it allows for the systematic build-up of the molecule, with each step targeting a specific functionalization of the pyrimidine core.

Optimized Synthesis Protocols and Yield Considerations in Academic Contexts

For the synthesis of the closely related 2-methyl analog, an academic study reported a yield of 91.2% for the initial cyclization step. researchgate.net The subsequent nitration of the 2-methyl-4,6-dihydroxypyrimidine was achieved with an 88.3% yield using a mixture of nitric acid, trichloroacetic acid, and acetic acid. researchgate.net The final chlorination step to produce 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) proceeded with a yield of 82.6%. researchgate.net These findings suggest that each step in the sequence can be performed with high efficiency.

The table below outlines the typical reaction steps and reported yields for the synthesis of a 2-substituted 4,6-dichloro-5-nitropyrimidine (B16160), based on academic literature for analogous compounds.

| Step | Reaction | Reagents and Conditions | Reported Yield (for 2-methyl analog) |

|---|---|---|---|

| 1 | Cyclization | Acetamidine hydrochloride, Diethyl malonate, Sodium methoxide | 91.2% |

| 2 | Nitration | Nitric acid, Trichloroacetic acid, Acetic acid | 88.3% |

| 3 | Chlorination | Phosphorus oxychloride | 82.6% |

Iii. Reactivity and Mechanistic Investigations of 4,6 Dichloro 5 Nitro 2 Phenylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at C-4 and C-6

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 4,6-dichloro-5-nitro-2-phenylpyrimidine. The electron-deficient nature of the pyrimidine (B1678525) ring, intensified by the attached nitro and chloro groups, facilitates the displacement of the chlorine atoms by a wide range of nucleophiles.

In pyrimidine systems containing two identical leaving groups at the C-4 and C-6 positions, nucleophilic attack generally occurs preferentially at the C-4 position. This is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at C-4 compared to C-2. stackexchange.com For dichloropyrimidines with a strong electron-withdrawing group at the C-5 position, such as a nitro group, this selectivity for substitution at the C-4 position is pronounced. researchgate.netnih.gov

However, the regioselectivity can be influenced by the nature of the nucleophile. For instance, while secondary amines typically show high selectivity for the C-4 position in 2,4-dichloro-5-nitropyrimidine, the use of tertiary amine nucleophiles can lead to excellent C-2 selectivity. researchgate.netnih.gov

In the case of symmetrically substituted 4,6-dichloropyrimidines, the reaction conditions and the nature of the nucleophile play a crucial role. For example, in reactions with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, competition between soft nucleophiles like amines and hard nucleophiles like alkoxides can be observed, leading to different products. mdpi.com Computational studies on 6-alkoxy-4-chloro-5-nitropyrimidines have shown that while chlorine is initially a better leaving group than an alkoxy group, the subsequent substitution of the alkoxy group can be favored, leading to disubstituted products. chemrxiv.org This highlights the complexity of predicting chemo-selectivity in these systems.

Interactive Table: Regioselectivity in SNAr Reactions of Substituted Dichloropyrimidines

| Substrate | Nucleophile | Major Product Position | Reference |

| 2,4-Dichloro-5-nitropyrimidine | Diethylamine (Secondary Amine) | C-4 Substitution | researchgate.net |

| 2,4-Dichloro-5-nitropyrimidine | Triethylamine (B128534) (Tertiary Amine) | C-2 Substitution | researchgate.netnih.gov |

| 2,4-Dichloropyrimidine | General Nucleophiles | C-4 Substitution | stackexchange.com |

The nitro group at the C-5 position plays a critical role in activating the pyrimidine ring for nucleophilic aromatic substitution. As a potent electron-withdrawing group, it significantly reduces the electron density of the aromatic system, making it more susceptible to attack by nucleophiles. ontosight.aiontosight.ai This activation is crucial for the efficient displacement of the chlorine atoms at C-4 and C-6.

The electron-withdrawing nature of the nitro group helps to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the SNAr reaction. chemrxiv.orgresearchgate.net This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. The mechanism for SNAr reactions on 5-nitropyrimidines is generally considered to be a stepwise process involving the formation of this Meisenheimer complex. researchgate.net The presence of the nitro group is a key factor that promotes highly efficient nucleophilic substitutions on the pyrimidine ring. chemrxiv.org

The influence of a substituent at the C-2 position on the reactivity of the C-4 and C-6 positions is primarily electronic and steric. A phenyl group at C-2 can exert a moderate electron-withdrawing inductive effect, which can further contribute to the electron-deficient character of the pyrimidine ring, albeit to a lesser extent than the C-5 nitro group.

Transformation of the Nitro Group at C-5

The nitro group at the C-5 position is not only an activating group but also a functional handle that can be chemically transformed into other important functionalities, most notably an amino group.

The reduction of the C-5 nitro group to a primary amine is a common and synthetically useful transformation. This reaction converts the strongly electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the pyrimidine ring. The resulting 5-amino-4,6-dichloro-2-phenylpyrimidine is a valuable intermediate for the synthesis of more complex heterocyclic systems.

Various reducing agents can be employed for this purpose. Catalytic hydrogenation is a widely used method for the reduction of nitro groups. google.com Other common methods include the use of metals in acidic media, such as iron powder in glacial acetic acid or tin(II) chloride in hydrochloric acid. google.com For example, a method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine involves the use of reduced iron powder in a mixture of glacial acetic acid and methanol (B129727). google.com Another approach utilizes Raney nickel for hydrogenation to produce 5-amino-4,6-dichloro-2-methylpyrimidine. guidechem.com

Interactive Table: Common Reagents for Nitro Group Reduction

| Reagent System | Product Type | Reference |

| Reduced Iron Powder / Acetic Acid | Amino Derivative | google.com |

| Raney Nickel / H2 | Amino Derivative | guidechem.com |

| Catalytic Hydrogenation (general) | Amino Derivative | google.com |

| Tin(II) Chloride / HCl | Amino Derivative | google.com |

While reduction to an amino group is the most prevalent reaction, the nitro group can potentially undergo other transformations. However, in the context of highly activated pyrimidine systems, these are less common. In some cases, an unusual aromatic substitution of the nitro group itself by a nucleophile, such as a chloride ion, has been observed, leading to products like 2-amino-4,5,6-trichloropyrimidine when attempting the synthesis of 2-amino-4,6-dichloro-5-nitropyrimidine under certain conditions. researchgate.net Such reactions highlight the extreme activation of the pyrimidine ring and can be considered competitive side reactions under specific synthetic conditions. Further derivatizations would typically proceed after the reduction of the nitro group to the more versatile amino functionality.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, and the electron-deficient nature of this compound makes it an excellent substrate for such transformations. mdpi-res.com These reactions typically proceed at the C-4 and C-6 positions, allowing for the introduction of a wide variety of substituents.

The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a highly effective method for functionalizing the this compound core. harvard.edulibretexts.org The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. libretexts.org The high reactivity of the C-Cl bonds at the C-4 and C-6 positions, enhanced by the adjacent nitro group, allows for coupling with various aryl- and vinyl-boronic acids. mdpi.com

Research on related dihaloheteroarenes has shown that the selectivity of the coupling can be controlled. nsf.gov For instance, in 2,4-dichloropyridines, the choice of the palladium ligand can direct the substitution to a specific position. nsf.gov While conventional wisdom suggests halides adjacent to a ring nitrogen are more reactive, sterically hindered ligands can reverse this selectivity. nsf.gov Furthermore, ligand-free conditions, known as "Jeffery" conditions, have been shown to provide exceptional selectivity in some dihaloheteroarene systems. nsf.gov For this compound, controlling the reaction stoichiometry and conditions would be crucial for achieving selective mono-arylation at either the C-4 or C-6 position, while an excess of the boronic acid and prolonged reaction times would likely lead to di-substitution. Studies on similar dichloropyrimidine systems have demonstrated that good yields can be obtained using catalysts like Pd(PPh₃)₄ with a base such as K₃PO₄ in a solvent like 1,4-dioxane. mdpi.com

| Reactant (Boronic Acid) | Position | Potential Product |

| Phenylboronic acid | C-4 (mono) | 4-Chloro-5-nitro-2,6-diphenylpyrimidine |

| 4-Methoxyphenylboronic acid | C-4, C-6 (di) | 4,6-Bis(4-methoxyphenyl)-5-nitro-2-phenylpyrimidine |

| Vinylboronic acid | C-6 (mono) | 6-Chloro-5-nitro-2-phenyl-4-vinylpyrimidine |

| 2-Thiopheneboronic acid | C-4, C-6 (di) | 5-Nitro-2-phenyl-4,6-di(thiophen-2-yl)pyrimidine |

The Stille reaction provides another versatile route for C-C bond formation by coupling the substrate with an organotin reagent (organostannane) in the presence of a palladium catalyst. wikipedia.orgorganic-chemistry.org A key advantage of the Stille coupling is the stability of organostannane reagents to air and moisture, and their tolerance of a wide array of functional groups, which makes them suitable for complex molecule synthesis. thermofisher.comnih.govsigmaaldrich.com

For this compound, Stille coupling can be employed to introduce alkyl, vinyl, aryl, and other organic moieties at the C-4 and C-6 positions. libretexts.org The reaction mechanism involves the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org Similar to the Suzuki coupling, achieving selective mono-substitution versus di-substitution would depend on controlling the reaction parameters. The toxicity of organotin compounds is a notable drawback of this method. organic-chemistry.org

| Reactant (Organostannane) | Position | Potential Product |

| Tributyl(vinyl)stannane | C-4 (mono) | 4-Chloro-5-nitro-2-phenyl-6-vinylpyrimidine |

| Tributyl(phenyl)stannane | C-4, C-6 (di) | 5-Nitro-2,4,6-triphenylpyrimidine |

| (Allyl)tributylstannane | C-6 (mono) | 4-Allyl-6-chloro-5-nitro-2-phenylpyrimidine |

| 2-(Tributylstannyl)pyridine | C-4, C-6 (di) | 5-Nitro-2-phenyl-4,6-di(pyridin-2-yl)pyrimidine |

Beyond the Suzuki and Stille reactions, several other transition metal-catalyzed couplings can be applied to functionalize this compound. The presence of the nitro group is generally compatible with many of these catalytic systems. rhhz.net

Heck Coupling: This reaction would couple the pyrimidine with an alkene, such as styrene (B11656) or an acrylate, to introduce a vinyl substituent at the C-4 or C-6 position.

Sonogashira Coupling: This method allows for the synthesis of alkynylated pyrimidines by reacting the dichloro-substrate with a terminal alkyne, typically using a palladium-copper co-catalyst system.

Negishi Coupling: Employing an organozinc reagent, the Negishi coupling offers a powerful method for C-C bond formation, often exhibiting high reactivity and functional group tolerance. nih.gov

Buchwald-Hartwig Amination: This reaction is a premier method for forming C-N bonds. It could be used to introduce primary or secondary amines at the C-4 and C-6 positions, reacting the substrate with an amine in the presence of a palladium catalyst and a strong base.

Investigations into Anomalous Reactions and Mechanistic Pathways for Related Pyrimidines

The high degree of activation conferred by the nitro group can, under certain conditions, lead to reactions beyond simple substitution, including rearrangements and other anomalous transformations.

The reaction of this compound with hydrazine (B178648) (hydrazinolysis) is expected to proceed readily as a nucleophilic aromatic substitution (SNAr). The chlorine atoms are excellent leaving groups, and the C-4 and C-6 positions are highly electrophilic. Studies on the hydrazinolysis of related heterocyclic systems have shown that substituent effects play a key role in determining the reaction pathway. researchgate.net In a closely related compound, 4,6-dimethoxy-5-nitropyrimidine, reaction with methylhydrazine resulted in the displacement of a methoxy (B1213986) group to form a hydrazino-pyrimidine. oregonstate.edu Given that chloride is a superior leaving group to methoxide (B1231860), a facile reaction is anticipated.

The reaction can likely be controlled to produce either the 4-chloro-6-hydrazino or the 4,6-dihydrazino product by modulating the stoichiometry of the hydrazine nucleophile and the reaction temperature.

The 5-nitropyrimidine (B80762) scaffold is known to undergo ring transformation reactions with certain nucleophiles. For instance, the parent 5-nitropyrimidine can react with amidines in a process that results in the exchange of the C-2 carbon and its substituents, a "degenerate ring transformation". acs.org In some cases, a more profound rearrangement can occur, leading to the transformation of the pyrimidine ring into a pyridine (B92270) ring.

These transformations often proceed via an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism. The process is initiated by a nucleophilic attack on an electron-deficient carbon of the pyrimidine ring (typically C-6 or C-4), leading to the opening of the heterocyclic ring. Subsequent rearrangement and recyclization can then lead to a new heterocyclic system. While the presence of good leaving groups like chlorine on this compound might favor standard SNAr pathways, the possibility of ring-transformation reactions with specific, strongly basic nucleophiles cannot be discounted.

Iv. Derivatization Strategies and Heterocyclic Annulation from 4,6 Dichloro 5 Nitro 2 Phenylpyrimidine

Synthesis of Substituted Pyrimidine (B1678525) Derivatives via Selective Functionalization

The reactivity of the pyrimidine core is largely dictated by the electronic influence of its substituents. The nitro group at C-5 strongly deactivates the ring towards electrophilic attack but significantly activates the chlorine atoms at C-4 and C-6 for nucleophilic aromatic substitution (SNAr). This activation allows for the sequential and controlled introduction of various functional groups.

The chlorine atoms at the C-4 and C-6 positions of the pyrimidine ring are susceptible to displacement by a variety of nucleophiles. Theoretical and experimental studies on similar pyrimidine systems indicate that the C-4 position is generally more reactive towards nucleophilic attack than the C-2 position due to greater stabilization of the Meisenheimer intermediate. stackexchange.com This inherent reactivity allows for a stepwise substitution process.

The reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with nucleophiles such as alkoxides can proceed in a controlled manner to yield monosubstituted products. For instance, reaction with an alkoxy group can lead to the formation of a 4-alkoxy-6-chloro-5-nitropyrimidine intermediate. chemrxiv.org Subsequent reaction with a second, different nucleophile can then displace the remaining chlorine atom.

However, the reaction with primary amines can lead to unexpected outcomes. While the stepwise substitution is possible, under certain mild conditions, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines can result in the displacement of both the chlorine atom and the alkoxy group, leading to the formation of symmetric 4,6-dialkylamino-5-nitropyrimidines. chemrxiv.org This suggests that after the initial substitution of the more labile chlorine atom, the resulting 6-alkoxy-4-alkylamino-5-nitropyrimidine can undergo a second substitution where the alkoxy group is displaced by another molecule of the amine. Obtaining symmetrically disubstituted dialkyl/arylamine pyrimidines directly from 4,6-dichloro-5-nitropyrimidine often requires more stringent reaction conditions. chemrxiv.org

Table 1: Nucleophilic Substitution Reactions at C-4 and C-6

| Reactant | Nucleophile | Conditions | Product | Notes |

|---|---|---|---|---|

| 4,6-Dichloro-5-nitro-2-phenylpyrimidine | Alkoxide (RO-) | Controlled | 4-Alkoxy-6-chloro-5-nitro-2-phenylpyrimidine | Monosubstitution at the more reactive C-4 position. |

| This compound | Primary Amine (RNH2) | Strong | 4,6-Di(alkylamino)-5-nitro-2-phenylpyrimidine | Direct disubstitution typically requires forcing conditions. |

| 4-Alkoxy-6-chloro-5-nitro-2-phenylpyrimidine | Primary Amine (RNH2) | Mild | 4,6-Di(alkylamino)-5-nitro-2-phenylpyrimidine | Sequential substitution of Cl followed by the alkoxy group. chemrxiv.org |

The C-5 nitro group is not merely an activating group; it is also a key functional handle for subsequent transformations, most notably its reduction to an amino group. This reduction is a critical step in the synthesis of many fused heterocyclic systems, as it creates the 5-amino-pyrimidine scaffold necessary for annulation reactions.

The reduction of aromatic nitro compounds to their corresponding primary amines is a well-established transformation in organic chemistry, with numerous reagents capable of effecting this change. numberanalytics.com The choice of reducing agent can be tailored based on the presence of other functional groups within the molecule.

Commonly employed methods include:

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com It is often highly efficient but may also reduce other susceptible groups.

Metal-Acid Systems: Combinations like iron powder in acetic acid, tin (II) chloride in hydrochloric acid, or zinc in acidic media are classic and effective methods for nitro group reduction. commonorganicchemistry.comgoogle.com A procedure for a related substrate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, utilizes iron powder in a mixture of glacial acetic acid and methanol (B129727) to successfully yield the 5-amino derivative. google.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst can also be used. scispace.com

The resulting 5-aminopyrimidine (B1217817) derivative, such as 4,6-dichloro-5-amino-2-phenylpyrimidine, is a crucial intermediate for building fused ring systems.

Table 2: Common Reagents for the Reduction of the C-5 Nitro Group

| Reagent/System | Product Functional Group | Typical Conditions | Reference |

|---|---|---|---|

| H2, Pd/C or Raney Nickel | Amine (-NH2) | Pressurized H2, various solvents | commonorganicchemistry.com |

| Fe / Acetic Acid | Amine (-NH2) | Refluxing acetic acid | google.com |

| SnCl2 / HCl | Amine (-NH2) | Acidic aqueous solution | commonorganicchemistry.com |

| Zn / NH4Cl | Hydroxylamine (-NHOH) | Aqueous ammonium (B1175870) chloride | wikipedia.org |

Construction of Fused Pyrimidine Systems

The true synthetic utility of this compound is realized in its use as a precursor for bicyclic heteroaromatic compounds. By combining nucleophilic substitution at C-4/C-6 with the reduction of the C-5 nitro group, a diamino-pyrimidine intermediate is formed, which can then be cyclized to generate purines, pteridines, and other fused systems.

The synthesis of purine (B94841) analogues, such as adenine (B156593) and 8-azaadenine (B1664206) derivatives, from a pyrimidine precursor requires the formation of a five-membered imidazole (B134444) or triazole ring, respectively, fused to the pyrimidine core. The general strategy involves creating a 4,5-diaminopyrimidine (B145471) intermediate.

Starting from this compound, the synthesis would proceed via:

Nucleophilic substitution of the C-4 chlorine with an amino group (using ammonia (B1221849) or a protected amine) to give 4-amino-6-chloro-5-nitro-2-phenylpyrimidine.

Reduction of the C-5 nitro group to yield 4,5-diamino-6-chloro-2-phenylpyrimidine.

Cyclization of the resulting diamine. To form an adenine (imidazo[4,5-d]pyrimidine) scaffold, the diamine is treated with a one-carbon electrophile like triethyl orthoformate or formic acid. For an 8-azaadenine (v-triazolo[4,5-d]pyrimidine) scaffold, cyclization is achieved using nitrous acid (HONO), which diazotizes the 5-amino group, followed by intramolecular cyclization with the 4-amino group. nih.gov

Pteridines (pyrazino[2,3-d]pyrimidines) are another important class of fused heterocycles. ijrpr.com Their synthesis from pyrimidine precursors is well-documented and often relies on the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound (the Gabriel-Isay synthesis). nih.gov

An alternative and highly effective route is the Timmis synthesis, which involves the condensation of a 4-amino-5-nitrosopyrimidine with a compound containing an active methylene (B1212753) group (e.g., ketones, nitriles). nih.govorientjchem.org A key precursor for this reaction, 4,6-diamino-5-nitroso-2-phenylpyrimidine, can be derived from the title compound. orientjchem.org This precursor is then reacted with active methylene compounds, such as benzyl (B1604629) methyl ketone, to yield the corresponding pteridine (B1203161) derivative. orientjchem.org This method offers excellent regioselectivity. nih.gov

The synthesis of dihydropteridinones can be achieved by reacting 5-nitrosopyrimidine (B66288) derivatives with compounds like dimethylphenacylsulfonium bromides, followed by reduction.

The pyrazolo[3,4-d]pyrimidine core is a "privileged structure" in medicinal chemistry, known for its activity as a kinase inhibitor. nih.govsemanticscholar.org While many syntheses build the pyrimidine ring onto a pre-existing pyrazole (B372694), it is also possible to construct the pyrazole ring onto a pyrimidine precursor.

A common strategy for this transformation involves the use of hydrazine (N2H4). The reaction of a suitably substituted pyrimidine with hydrazine can lead to the formation of the fused pyrazole ring. Starting from this compound, a plausible synthetic route would involve the reaction with hydrazine. Hydrazine can act as a dinucleophile; for example, it could first displace the chlorine at C-4. The resulting hydrazinylpyrimidine could then undergo intramolecular cyclization. This cyclization often involves the displacement of the second chlorine at C-6 to form the pyrazole ring, yielding a pyrazolo[3,4-d]pyrimidine scaffold.

Thieno[2,3-d]pyrimidine (B153573) Systems from Pyrimidine Derivatives

The synthesis of thieno[2,3-d]pyrimidine systems often involves the construction of a thiophene (B33073) ring onto a pre-existing pyrimidine core. While direct synthesis from this compound is not extensively documented in readily available literature, established methodologies for analogous dichloropyrimidine derivatives provide a clear blueprint for such transformations. A key strategy involves the use of 4,6-dichloropyrimidine-5-carbaldehydes as precursors. researchgate.net

This process typically begins with the reaction of a 6-chloropyrimidine-5-carbaldehyde derivative with a sulfur-containing nucleophile, such as methyl thioglycolate. This initial reaction leads to the formation of a 6-(substituted methylthio)-5-pyrimidinecarbaldehyde intermediate. Subsequent intramolecular cyclization of this intermediate furnishes the fused thieno[2,3-d]pyrimidine ring system. researchgate.net The cyclization is a critical step, leading to the formation of the thiophene ring fused to the pyrimidine core.

In some instances, the ester functional group on the newly formed thiophene ring can be hydrolyzed to the corresponding carboxylic acid. researchgate.net Furthermore, nitration of the thienopyrimidine system has been demonstrated, indicating that the fused ring system can undergo further electrophilic substitution, allowing for additional diversification of the molecular scaffold. researchgate.net

The following table outlines a representative reaction scheme based on the derivatization of a 4,6-dichloropyrimidine-5-carbaldehyde, which serves as a model for the potential synthesis of thieno[2,3-d]pyrimidines from this compound, likely requiring an initial reduction of the nitro group to a formyl group or a related reactive intermediate.

| Step | Reactant(s) | Reagent(s) and Conditions | Product(s) | Purpose |

| 1 | 4,6-Dichloropyrimidine-5-carbaldehyde | Methyl thioglycolate | 6-(Substituted methylthio)-5-pyrimidinecarbaldehyde intermediate | Introduction of the sulfur-containing side chain |

| 2 | 6-(Substituted methylthio)-5-pyrimidinecarbaldehyde intermediate | Base-catalyzed intramolecular cyclization | Thieno[2,3-d]pyrimidine derivative | Formation of the fused thiophene ring |

| 3 | Thieno[2,3-d]pyrimidine ester | Basic hydrolysis | Thieno[2,3-d]pyrimidine carboxylic acid | Modification of the functional group on the thiophene ring |

| 4 | Thieno[2,3-d]pyrimidine | Nitrating agent | Nitro-thieno[2,3-d]pyrimidine | Further functionalization of the fused ring system |

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis (SPOS) has emerged as a powerful tool for the construction of diverse molecular libraries, and its application to pyrimidine derivatization offers several distinct advantages over traditional solution-phase methods. nih.govmdpi.com However, the unique demands of heterocyclic chemistry also present specific challenges that must be addressed. rsc.orgbiomatik.com

Advantages of SPOS in Pyrimidine Derivatization:

One of the primary benefits of SPOS is the simplification of purification procedures. rsc.org By anchoring the pyrimidine scaffold to a solid support, excess reagents and by-products can be easily removed by simple filtration and washing, obviating the need for more complex purification techniques like chromatography. biomatik.com This is particularly advantageous in the construction of combinatorial libraries where a large number of analogs are synthesized. nih.gov

The use of a solid support also allows for the use of a large excess of reagents to drive reactions to completion, which can be crucial for achieving high yields in challenging coupling steps. rsc.org The pseudo-dilution effect, where the reactive sites on the resin are isolated from one another, can minimize intermolecular side reactions. nih.gov Furthermore, SPOS is highly amenable to automation, which can significantly accelerate the drug discovery process. biomatik.com

Challenges in Pyrimidine Derivatization on Solid Support:

Despite its advantages, SPOS of pyrimidines is not without its challenges. One significant hurdle is the potential for reactions to be slower on a solid support compared to in solution. rsc.org The heterogeneous nature of the reaction environment can lead to issues with reagent accessibility and diffusion to the reactive sites on the resin-bound substrate.

The choice of linker, the chemical moiety that connects the pyrimidine to the solid support, is critical. The linker must be stable to the reaction conditions used for derivatization but readily cleavable to release the final product without causing degradation. rsc.org Developing robust and versatile linker strategies for pyrimidine synthesis remains an active area of research.

Monitoring the progress of reactions on a solid support can also be more complex than in solution-phase synthesis. rsc.org While techniques such as FT-IR spectroscopy of the resin beads and gel-phase 13C NMR can be employed, they are often less straightforward than traditional methods like thin-layer chromatography (TLC) used in solution-phase chemistry. The scale-up of solid-phase syntheses can also present challenges. rsc.org

The following table summarizes the key advantages and challenges of SPOS for pyrimidine derivatization:

| Advantages | Challenges |

| Simplified purification (filtration and washing) | Slower reaction kinetics compared to solution-phase |

| Use of excess reagents to drive reactions to completion | Difficulty in real-time reaction monitoring |

| Amenable to automation and high-throughput synthesis | Linker stability and cleavage issues |

| Minimization of intermolecular side reactions (pseudo-dilution) | Potential for incomplete reactions and difficult-to-remove impurities |

| Rapid generation of compound libraries | Challenges in scaling up reactions |

The synthesis of unsymmetrical pyrimidine derivatives on a solid support allows for the systematic and controlled introduction of different substituents at various positions of the pyrimidine ring, a crucial capability for structure-activity relationship (SAR) studies. Starting from a resin-bound pyrimidine scaffold, a variety of diversification strategies can be employed.

A common approach begins with the immobilization of a suitable pyrimidine precursor onto a solid support. For instance, a polymer-bound thiouronium salt can be condensed with β-ketoesters to generate 5,6-disubstituted pyrimidinones. arkat-usa.org This method allows for the introduction of diversity at the 5 and 6 positions of the pyrimidine ring.

Another strategy involves the sequential displacement of leaving groups on the pyrimidine ring. For example, a resin-bound pyrimidine with two reactive sites, such as chloro groups at the 2 and 4 positions, can be selectively functionalized. By carefully controlling the reaction conditions and the nucleophiles used, different substituents can be introduced at each position, leading to the formation of unsymmetrically substituted pyrimidines.

The synthesis of 2-substituted 4-aminopyrido[2,3-d]pyrimidines on a solid support has also been reported, demonstrating the utility of SPOS for constructing more complex fused heterocyclic systems. nih.gov This process often involves a cyclization-assisted cleavage from the resin, where the final cyclization step simultaneously releases the desired product from the solid support. nih.gov

The following table outlines a generalized workflow for the solid-phase synthesis of unsymmetrical pyrimidine derivatives:

| Step | Description | Reagents and Conditions | Purpose |

| 1 | Immobilization | Attachment of a suitable pyrimidine precursor to a solid support via a linker. | Anchoring the starting material for subsequent reactions. |

| 2 | First Diversification | Reaction of the resin-bound pyrimidine with a first set of building blocks or reagents. | Introduction of the first point of diversity. |

| 3 | Second Diversification | Reaction at a different position on the pyrimidine ring with a second set of building blocks or reagents. | Introduction of the second point of diversity, leading to an unsymmetrical product. |

| 4 | Cleavage | Cleavage of the final product from the solid support. | Release of the desired unsymmetrical pyrimidine derivative. |

This systematic approach allows for the generation of large libraries of unsymmetrical pyrimidine derivatives for biological screening and drug discovery efforts.

V. Advanced Research Applications and Future Directions

4,6-Dichloro-5-nitro-2-phenylpyrimidine as a Versatile Synthetic Intermediate

The chemical architecture of this compound, featuring two reactive chlorine atoms at the C4 and C6 positions, renders it an exceptionally versatile intermediate in organic synthesis. The pyrimidine (B1678525) ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic substitution. This reactivity is further amplified by the potent electron-withdrawing effect of the nitro group at the C5 position. Consequently, the chlorine atoms can be readily displaced by a wide array of nucleophiles, including amines, alcohols, and thiols, through a nucleophilic aromatic substitution (SNAr) mechanism. This high reactivity is a cornerstone of its utility as a synthetic building block. ontosight.aimdpi.com

The presence of two distinct chlorine atoms allows for sequential and regioselective substitution reactions, providing a controlled pathway for the assembly of complex molecular frameworks. Chemists can selectively replace one chlorine atom under specific conditions, and then introduce a different functional group by substituting the second chlorine atom. This stepwise functionalization is instrumental in building intricate, non-symmetrical molecules.

This approach has been effectively used with analogous dichloropyrimidines to construct fused heterocyclic systems of significant chemical and biological interest. For instance, starting from 4,6-dichloropyrimidine, multi-step syntheses have been developed to create complex structures like N,6-diaryl-pyrimidin-4-amines, which are precursors to pyrimido[1,6-c]quinazolines. nih.gov Similarly, the core structure is suitable for creating pyrido[2,3-d]pyrimidines, a class of compounds evaluated for their potent anticancer effects. researchgate.netasianpubs.org The predictable reactivity of the dichloro-nitropyrimidine core enables its use as a linchpin in synthetic strategies targeting novel and elaborate heterocyclic systems.

The pyrimidine nucleus is a ubiquitous scaffold in a vast number of biologically active compounds, including many approved drugs. mdpi.com Its ability to participate in hydrogen bonding and other molecular interactions makes it a privileged structure in drug discovery. This compound serves as an excellent starting point for accessing a variety of these valuable scaffolds.

Through nucleophilic substitution reactions, this compound can be elaborated into derivatives with potential therapeutic applications:

Antifungal Agents: The 2-phenylpyrimidine (B3000279) scaffold is a known pharmacophore in the design of antifungal agents that target the CYP51 enzyme. By modifying the C4 and C6 positions of the core structure, libraries of novel compounds can be synthesized and screened for improved antifungal efficacy. nih.gov

Anticancer Agents: Many fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, exhibit significant cytotoxic activity against various cancer cell lines. asianpubs.org The title compound is an ideal precursor for such molecules.

Kinase Inhibitors: The 2,4-diaminopyrimidine (B92962) scaffold is a common feature in many kinase inhibitors used in oncology. mdpi.com The sequential substitution of the chlorine atoms with different amine nucleophiles provides a direct route to this important class of molecules.

Furthermore, the nitro group at the C5 position offers an additional site for chemical modification. It can be reduced to an amino group, which can then be further functionalized, adding another layer of diversity to the accessible molecular scaffolds. This transformation is demonstrated in the synthesis of related compounds like 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine. google.com

Design and Synthesis of Novel Pyrimidine-Based Chemical Entities

The unique electronic and steric properties of this compound make it a valuable platform for designing novel chemical entities and for advancing synthetic methodologies in heterocyclic chemistry.

The reactivity of the pyrimidine ring is profoundly influenced by the nature and position of its substituents. In this compound, the interplay between the phenyl, nitro, and chloro groups dictates the outcome of chemical transformations. The two chlorine atoms at C4 and C6 are not electronically identical, and their relative reactivity towards nucleophiles can be tuned.

Studies on related heterocyclic systems, such as 4,6-dichloro-5-nitrobenzofuroxan, have shown that the steric hindrance and electronic effects of adjacent groups can significantly influence which site is preferentially attacked by a nucleophile. mdpi.comnih.gov In this pyrimidine, the C2-phenyl group exerts a steric and electronic influence that can differentiate the C4 and C6 positions. The C5-nitro group strongly activates both positions for nucleophilic attack. Understanding these structure-reactivity relationships is crucial for predictive and rational synthesis design. nih.gov For example, a bulky nucleophile might preferentially react at the less sterically hindered position, while reaction conditions like temperature and solvent can also influence regioselectivity.

| Position | Substituent | Electronic Effect | Predicted Impact on Reactivity at C4/C6 |

|---|---|---|---|

| 2 | -Phenyl | -I (Inductive), -M (Mesomeric) | Modulates electron density of the ring; potential steric influence. |

| 4 | -Cl | -I >> +M | Serves as a leaving group; activated for substitution. |

| 5 | -NO₂ | -I, -M | Strongly activates C4 and C6 positions towards nucleophilic attack. |

| 6 | -Cl | -I >> +M | Serves as a leaving group; activated for substitution. |

The use of this compound as a synthetic precursor drives the development of new and improved synthetic methods. Key areas of advancement include:

Regioselective Reactions: Developing protocols that allow for the selective substitution of one chlorine atom over the other is a significant methodological challenge and an area of active research. Achieving high regioselectivity is essential for efficient synthesis and avoids the need for tedious separation of isomers.

Catalytic Cross-Coupling: While the chlorine atoms are primed for SNAr, they can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). After an initial SNAr reaction, the remaining chlorine atom can be used as a handle for introducing carbon-carbon or carbon-heteroatom bonds, greatly expanding the accessible chemical space. mdpi.comnih.gov

One-Pot Procedures: The design of multi-step, one-pot reactions starting from this building block can significantly improve synthetic efficiency, reduce waste, and streamline the production of complex target molecules.

These advancements not only facilitate the synthesis of novel pyrimidine derivatives but also contribute to the broader field of heterocyclic chemistry by providing new tools and strategies for molecule construction.

Theoretical and Computational Chemistry Studies

While experimental work remains crucial, theoretical and computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like this compound. mdpi.com Density Functional Theory (DFT) is a particularly valuable method for investigating various molecular properties. mdpi.comnih.gov

Potential areas of computational investigation include:

Electronic Structure and Reactivity: DFT calculations can map the electron density distribution and generate molecular orbital profiles (e.g., HOMO, LUMO) and electrostatic potential maps. These analyses can quantitatively predict the most electrophilic sites on the pyrimidine ring, confirming that C4 and C6 are the most susceptible to nucleophilic attack and potentially distinguishing between them.

Reaction Mechanism Elucidation: Computational modeling can trace the entire reaction coordinate for a nucleophilic substitution reaction. This allows researchers to calculate activation energies, identify transition states, and determine whether the reaction proceeds via a stepwise (Meisenheimer complex) or concerted mechanism. Such insights are invaluable for optimizing reaction conditions. mdpi.com

Conformational Analysis: The orientation of the C2-phenyl and C5-nitro groups relative to the pyrimidine ring can impact reactivity due to steric effects and changes in orbital overlap. Theoretical calculations can determine the rotational energy barriers for these groups and identify the lowest-energy conformation of the molecule in different environments. mdpi.comnih.gov

By combining theoretical calculations with experimental results, researchers can gain a much deeper understanding of the fundamental properties of this compound, enabling a more rational and efficient approach to its use in the design and synthesis of new functional molecules.

Emerging Research Areas in Organic and Medicinal Chemistry Utilizing Pyrimidine Scaffolds

The pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to engage in various interactions with biological targets. nih.govnih.gov The unique substitution pattern of this compound makes it an ideal starting point for exploring new frontiers in drug discovery and materials science.

The reactivity of the chloro- and nitro- groups on the pyrimidine ring allows for extensive chemical modification, leading to the synthesis of novel and complex heterocyclic systems. ekb.eggsconlinepress.com The chlorine atoms at positions 4 and 6 can be sequentially or simultaneously replaced by a wide range of nucleophiles (O, N, S-based), providing a direct route to libraries of disubstituted pyrimidines. gsconlinepress.com Furthermore, the nitro group can be reduced to an amino group, which can then be diazotized or acylated to build fused-ring systems, such as pyrimido-triazines or pyrimido-imidazoles. rsc.org

This synthetic versatility allows for the creation of scaffolds with highly tunable electronic and steric properties. rsc.org For example, replacing the chloro groups with electron-donating amino groups can dramatically alter the electron density of the ring and its photophysical properties, a strategy used in developing fluorescent probes and optical materials. rsc.org The ability to systematically modify the scaffold is crucial for optimizing the compound's interaction with a specific biological target or for fine-tuning the properties of a new material. nih.gov

Table 3: Examples of Scaffold Modification and Property Tuning

| Starting Scaffold | Modification Reaction | Resulting Scaffold | Tunable Property |

|---|---|---|---|

| Dichloro-pyrimidine | Nucleophilic substitution with amines | Diamino-pyrimidine | Increased basicity, Hydrogen bonding capability |

| Nitro-pyrimidine | Reduction to amine, then cyclization | Fused pyrimido-heterocycle | Extended π-system, altered geometry, new interaction sites |

| Phenyl-pyrimidine | Suzuki cross-coupling on chloro-positions | Biaryl-pyrimidine | Increased molecular complexity and steric bulk |

| Dichloro-pyrimidine | Sonogashira coupling | Dialkynyl-pyrimidine | Rigid structure, potential for electronic materials |

Rational design is a cornerstone of modern drug discovery, aiming to develop potent and selective molecules based on a deep understanding of the biological target's structure and function. nih.gov The pyrimidine scaffold is frequently employed in this approach, particularly in the design of kinase inhibitors, where it can act as a bioisostere for the purine (B94841) ring of ATP, forming key hydrogen bonds in the enzyme's hinge region. nih.govnih.gov

Starting with this compound, a rational design campaign could involve several steps. Initially, molecular docking studies would be used to predict how the molecule might fit into a target's active site. The phenyl group could be directed towards a hydrophobic pocket, while the pyrimidine core interacts with the hinge region. The chloro and nitro groups serve as vectors for synthetic modification. For instance, if the docking model indicates a nearby hydrogen bond donor on the target protein, one of the chloro groups could be substituted with a functional group capable of accepting that bond, such as a carbonyl or hydroxyl group. This iterative cycle of design, synthesis, and biological evaluation is a powerful strategy for developing novel therapeutics. nih.govnih.govacs.orgnih.gov

Table 4: The Rational Design Cycle for Pyrimidine-Based Inhibitors

| Step | Action | Rationale |

|---|---|---|

| 1. Target Identification | Select a biological target (e.g., a specific protein kinase). | Based on disease relevance and structural information. |

| 2. Initial Docking | Computationally model the binding of the core scaffold into the active site. | Identify key interactions and potential modification sites. |

| 3. Synthetic Modification | Synthesize derivatives by modifying the scaffold at positions 2, 4, 5, or 6. | To enhance binding affinity, selectivity, and drug-like properties. |

| 4. Biological Evaluation | Test the synthesized compounds for activity against the target. | Determine potency (e.g., IC50) and selectivity. |

| 5. Structure-Activity Relationship (SAR) Analysis | Correlate chemical modifications with changes in biological activity. | Refine the computational model and guide the next round of design. |

常见问题

Basic: What are the optimal synthetic routes for 4,6-Dichloro-5-nitro-2-phenylpyrimidine, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis typically involves sequential halogenation and nitration of a phenylpyrimidine precursor. A general approach includes:

- Step 1: Chlorination of 2-phenylpyrimidine using POCl₃ or PCl₅ under reflux to introduce chlorine at positions 4 and 6 .

- Step 2: Nitration at position 5 using a mixture of HNO₃ and H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration .

Optimization Tips: - Use anhydrous conditions to minimize hydrolysis of intermediates.

- Monitor reaction progress via TLC or HPLC to terminate nitration before side products form.

- Solvent systems like DMSO:Water (5:5 v/v) may enhance intermediate stability during purification .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H and ¹³C NMR identify aromatic protons and carbons, with nitro and chloro groups causing characteristic deshielding .

- High-Resolution Mass Spectrometry (HRMS):

- Confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and N atoms .

- X-ray Crystallography:

- Resolves crystal packing and bond angles, critical for verifying regioselectivity in nitration .

- HPLC Purity Analysis:

- Use a C18 column with UV detection (λ = 254 nm) to quantify impurities (<2% acceptable for biological assays) .

Advanced: How does the nitro group in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

The nitro group acts as both an electron-withdrawing group and a directing moiety:

- Electrophilic Aromatic Substitution (EAS):

- Directs incoming electrophiles to meta positions, enabling selective functionalization .

- Suzuki-Miyaura Coupling:

- Requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. The nitro group stabilizes transition states, accelerating coupling at the 2-phenyl ring .

Experimental Design:

- Requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. The nitro group stabilizes transition states, accelerating coupling at the 2-phenyl ring .

- Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) to optimize coupling efficiency.

- Use DFT calculations to predict regioselectivity and transition-state energies .

Advanced: What are the stability challenges of this compound under biological assay conditions, and how can they be mitigated?

Methodological Answer:

Key Stability Issues:

- DMSO Instability: Rapid decomposition occurs in DMSO due to nucleophilic attack on the nitro group, generating nitroso byproducts .

- pH Sensitivity: Degrades in aqueous solutions at pH > 7, forming hydroxylamine derivatives .

Mitigation Strategies: - Prepare fresh stock solutions in acetonitrile or ethanol instead of DMSO .

- Conduct assays in buffered solutions (pH 5–6) and at low temperatures (4°C) .

- Monitor degradation via LC-MS every 24 hours during long-term studies.

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies:

- Use software like AutoDock Vina to model interactions with target enzymes (e.g., thymidine phosphorylase) based on nitro group hydrogen bonding and chloro group hydrophobic effects .

- QSAR Models:

- Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Nitro groups enhance activity by increasing electrophilicity .

Validation:

- Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Nitro groups enhance activity by increasing electrophilicity .

- Compare predicted IC₅₀ values with experimental enzyme inhibition assays .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Common Data Conflicts:

- Discrepancies in IC₅₀ values due to assay conditions (e.g., DMSO vs. ethanol solvents) .

- Variability in enzyme sources (e.g., human vs. bacterial thymidine phosphorylase) .

Resolution Workflow:

Standardize Assay Protocols: Use consistent solvent systems (e.g., ethanol with ≤1% DMSO) .

Control for Compound Purity: Verify via HPLC before testing .

Cross-Validate: Compare results across multiple enzymatic sources and replicate studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。